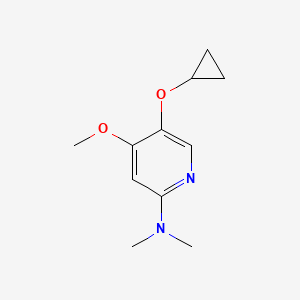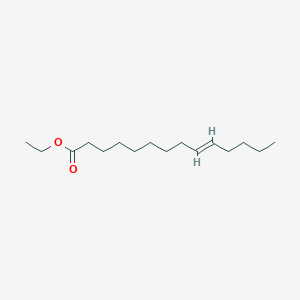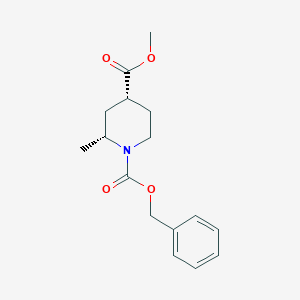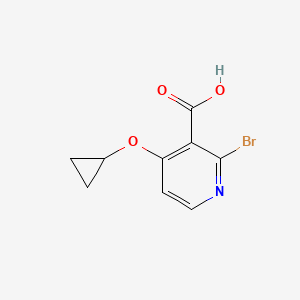
2-Bromo-4-cyclopropoxynicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-cyclopropoxynicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a bromine atom at the second position and a cyclopropoxy group at the fourth position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclopropoxynicotinic acid typically involves the bromination of 4-cyclopropoxynicotinic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the production process. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-cyclopropoxynicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-cyclopropoxynicotinic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted nicotinic acid derivatives.
Oxidation Reactions: Formation of nicotinic acid oxides or related compounds.
Reduction Reactions: Formation of de-brominated nicotinic acid derivatives.
Scientific Research Applications
2-Bromo-4-cyclopropoxynicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropoxy group contribute to its reactivity and binding affinity to target molecules. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
2-Bromo-4-hydroxynicotinic acid: Similar in structure but with a hydroxyl group instead of a cyclopropoxy group.
4-Cyclopropoxynicotinic acid: Lacks the bromine atom, making it less reactive in certain chemical reactions.
2-Bromo-4-chloronicotinic acid: Contains a chlorine atom instead of a cyclopropoxy group, leading to different chemical properties.
Uniqueness: 2-Bromo-4-cyclopropoxynicotinic acid is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for various research applications and the development of new chemical entities.
Properties
Molecular Formula |
C9H8BrNO3 |
|---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO3/c10-8-7(9(12)13)6(3-4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
ZXJPNRHBNQTDFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


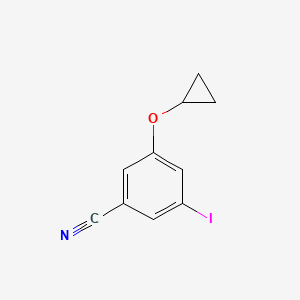
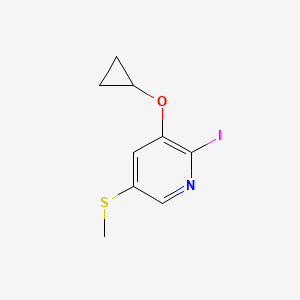
![N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyridine-4-carboxamide](/img/structure/B14807149.png)
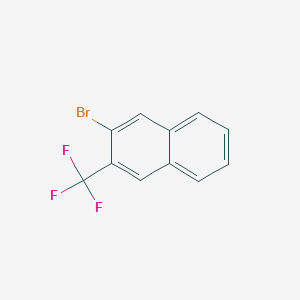
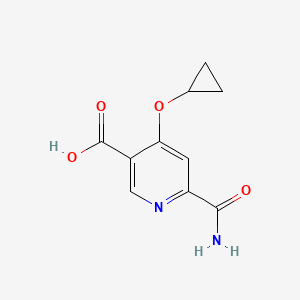

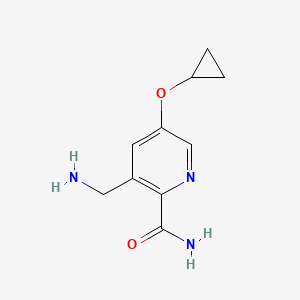
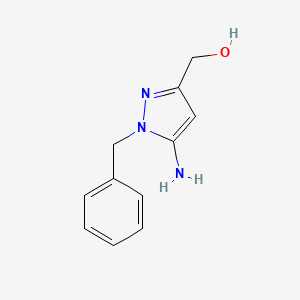
![N-[4-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B14807183.png)
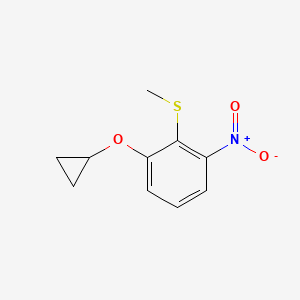
![1-[1-(Trifluoromethyl)-1$l^{4}-pyridin-4-yl]piperidine-4-carboxylic acid](/img/structure/B14807203.png)
